molecular formula C19H22N2O4 B3083703 [(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142204-59-8

[(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Cat. No.: B3083703
CAS No.: 1142204-59-8
M. Wt: 342.4 g/mol
InChI Key: YTSRAVLOLORVQS-UHFFFAOYSA-N
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Description

“[(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C19H22N2O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (CSCC (O)=O)NC1=CC=C (OC)C=C1 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

  • Ethylene Formation Inhibition in Plants

    Novel derivatives of aminooxyacetic acid, including {[(isopropylidene)-aminojoxy}-acetic acid-2-(methoxy)-2-oxoethyl ester, have shown the ability to inhibit ethylene formation in higher plants. This inhibition was demonstrated in leaf discs of oilseed rape and drought-stressed barley leaves, and these compounds also delayed senescence of cut carnation flowers. This suggests that these compounds can interfere with a step in the biosynthesis of ethylene, prior to the formation of ACC (1-aminocyclopropane-1-carboxylic acid) (Kirchner, Schmidt, Jung, & Rademacher, 1993).

  • Catalytic Applications in Organic Synthesis

    In organic chemistry, derivatives of aminooxyacetic acid have been used as building blocks for the preparation of bifunctional DTPA-like ligands. Compounds such as N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester and similar structures are useful for conjugation via amide bond formation, providing a chelating subunit for the complexation of metal ions (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).

  • Synthesis of Heterocyclic Compounds

    These compounds have been utilized in the synthesis of various heterocyclic compounds. For instance, ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates were synthesized starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones, indicating their potential in synthesizing a range of biologically active compounds (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

  • Applications in Peptide-Liposome Coupling

    These derivatives are also used in bioconjugation chemistry, specifically in the synthesis of heterobifunctional cross-linking reagents for coupling peptides to liposomes. Compounds such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid have been synthesized for this purpose, demonstrating their utility in drug delivery and vaccine development (Frisch, Boeckler, & Schuber, 1996).

Safety and Hazards

The compound is classified under the GHS07 hazard class, indicating that it may be harmful if swallowed (H302) . It’s important to handle it with appropriate safety measures.

Mechanism of Action

Target of Action

It’s known that the compound forms multiple hydrogen bonds with amino acids in their active pockets , suggesting that it interacts with proteins or enzymes in the body.

Mode of Action

The compound interacts with its targets through hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing the biochemical pathways they are involved in .

Pharmacokinetics

The molecular weight and formula of the compound can provide some clues about its pharmacokinetic properties. For instance, its molecular weight (342.4) is within the range that is generally favorable for oral bioavailability.

Result of Action

The compound has demonstrated significant cytotoxic effects , suggesting that it may be useful in the treatment of diseases such as cancer. It also showed a significant zone of inhibition, indicating potential antimicrobial activity .

Properties

IUPAC Name

2-(N-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-25-17-9-7-15(8-10-17)11-12-20-18(22)13-21(14-19(23)24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSRAVLOLORVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156841
Record name Glycine, N-[2-[[2-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-59-8
Record name Glycine, N-[2-[[2-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[2-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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